molecular formula C6H10O B094960 2-Propylacrolein CAS No. 1070-13-9

2-Propylacrolein

Cat. No. B094960
CAS RN: 1070-13-9
M. Wt: 98.14 g/mol
InChI Key: RTTWLTLNKLTUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propylacrolein, also known as 2-Ethyl-3-Propylacrolein, is an aldehyde . Aldehydes are frequently involved in self-condensation or polymerization reactions . These reactions are exothermic and often catalyzed by acid . Aldehydes are readily oxidized to give carboxylic acids .


Synthesis Analysis

Acrolein was synthesized by hydrolysis of acrolein diethyl acetal following a previously reported protocol . Separation of acrolein from ethanol and water was achieved through distillation at around 55 °C .


Molecular Structure Analysis

Mass spectrometry (MS) has become the central technique that is extensively used for the analysis of molecular structures of unknown compounds in the gas phase . It manipulates the molecules by converting them into ions using various ionization sources .


Chemical Reactions Analysis

Acrolein is a commonly encountered pollutant of health concern, yet the processes that decompose acrolein are poorly understood . The pyrolysis of acrolein was studied at temperatures of up to 1700 K . Radicals and other unstable species produced in the early reaction stages were identified, including vinyl radical, methyl radical, and methyl ketene .


Physical And Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Safety And Hazards

2-Propylacrolein is a flammable liquid and a poison . It must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur . It is normally stable but can become unstable at elevated temperatures and pressures .

properties

IUPAC Name

2-methylidenepentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-4-6(2)5-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTWLTLNKLTUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147862
Record name 2-Propylacrolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylacrolein

CAS RN

1070-13-9
Record name 2-Methylenepentanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propylacrolein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propylacrolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylenevaleraldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.702
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Propylacrolein
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J58BUB22P5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propylacrolein
Reactant of Route 2
Reactant of Route 2
2-Propylacrolein
Reactant of Route 3
Reactant of Route 3
2-Propylacrolein
Reactant of Route 4
Reactant of Route 4
2-Propylacrolein
Reactant of Route 5
Reactant of Route 5
2-Propylacrolein
Reactant of Route 6
2-Propylacrolein

Citations

For This Compound
27
Citations
T Neudecker, E Eder, C Deininger… - Mutation Research Letters, 1991 - Elsevier
The C 2 -alkylated acrolein derivatives 2-methylacrolein, 2-ethylacrolein and 2-propylacrolein are mutagenic in Salmonella typhimurium TA100. They are direct mutagens, their …
Number of citations: 10 www.sciencedirect.com
E Eder, C Deininger - Environmental and molecular …, 2001 - Wiley Online Library
… here we present structural influences on the mutagenicity of the 2‐alkyl substituted α,β‐unsaturated aldehydes (α‐alkylacroleins), 2‐methylacrolein, 2‐ethylacrolein, 2‐propylacrolein, …
Number of citations: 19 onlinelibrary.wiley.com
E Eder, C Deininger - Mutation Research/Genetic Toxicology and …, 2002 - Elsevier
… according to the criteria of Quillardet, ie acrolein, crotonaldehyde, 2,4-hexadienal, 2-methylacrolein and 2-ethylacrolein, three further, 2-hexenal, 2-heptenal and 2-propylacrolein …
Number of citations: 19 www.sciencedirect.com
E Eder, S Scheckenbach, C Deininger, C Huffman - Toxicology letters, 1993 - Elsevier
ga, β-Unsaturated carbonyl compounds are industrially important compounds, ubiquitous in the environment and are formed endogenously. They interact with proteins and enzymes. …
Number of citations: 140 www.sciencedirect.com
F Kuchenmeister, P Schmezer, G Engelhardt - Mutation Research/Genetic …, 1998 - Elsevier
Seven genotoxic aldehydes (acrolein, chloroacetaldehyde, crotonaldehyde, formaldehyde, glutardialdehyde, glyoxal, and methylacrolein) have been studied in vitro using the alkaline …
Number of citations: 47 www.sciencedirect.com
J Devillers, E Mombelli - SAR and QSAR in Environmental …, 2010 - Taylor & Francis
The OECD QSAR Application Toolbox versions 1.1.01 and 1.1.02 and Toxtree version 1.60, which were developed for facilitating the practical use of (Q)SAR approaches by regulators, …
Number of citations: 22 www.tandfonline.com
R Benigni, L Conti, R Crebelli… - Environmental and …, 2005 - Wiley Online Library
Aldehydes are widespread environmental and industrial compounds, able to stimulate a range of adverse health effects (eg, general toxicity, allergenic reactions, mutagenicity, and …
Number of citations: 49 onlinelibrary.wiley.com
L Chen, J Lu, J Zhang, KR Feng, MY Zheng, YD Cai - PLoS One, 2013 - journals.plos.org
Toxicity is a major contributor to high attrition rates of new chemical entities in drug discoveries. In this study, an order-classifier was built to predict a series of toxic effects based on data …
Number of citations: 34 journals.plos.org
RA Caffaro-Filho, MJ Grossman… - Environmental …, 2011 - liebertpub.com
… Mutagenicity of 2-methylacrolein, 2-ethylacrolein and 2-propylacrolein in Salmonella Typhimurium … Mutagenicity of 2-methylacrolein, 2-ethylacrolein and 2-propylacrolein in Salmonella …
Number of citations: 4 www.liebertpub.com
E Eder, C Hoffman, C Deininger, S Scheckenbach - Toxicology in vitro, 1994 - Elsevier
α,β-Unsaturated compounds are ubiquitous and are formed endogenously. They form DNA adducts and are a constant source of DNA damage. A speedy screening strategy based on …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.